![molecular formula C14H17F3N2O B2378368 1,1,1-三氟-4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-丁醇 CAS No. 692738-24-2](/img/structure/B2378368.png)

1,1,1-三氟-4-{[2-(1H-吲哚-3-基)乙基]氨基}-2-丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

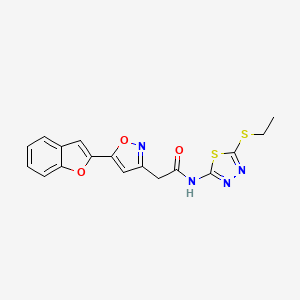

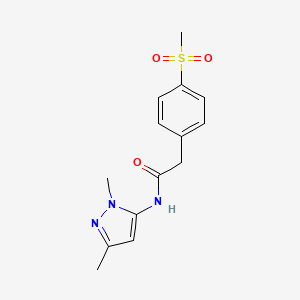

“1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-butanol” is a chemical compound with the molecular formula C14H17F3N2O. It has a molecular weight of 286.3 . The compound is solid in its physical form .

Molecular Structure Analysis

The compound contains a total of 38 bonds, including 21 non-H bonds, 10 multiple bonds, 6 rotatable bonds, and 10 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrole .Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.3 . It is solid in its physical form .科学研究应用

X 射线结构和分析

- 一项涉及带有烷基硫烷基部分的三唑基-吲哚的研究,与感兴趣的化学结构相关,利用 X 射线衍射和核磁共振技术深入了解了它们的分子结构。这些化合物显示出显着的分子相互作用,在结构分析和分子设计中具有潜在应用 (Boraei、Soliman、Haukka 和 Barakat,2021)。

肽合成

- 含三氟的化合物已被用作肽合成中的保护基。它们保护氨基酸的 N-H 末端并促进肽键的形成而不会发生外消旋的能力突出了它们在合成有机化学和生物化学中的重要性 (Gorbunova、Gerus、Galushko 和 Kukhar,1991)。

与胺或醇的反应

- 已经研究了含三氟-2-六氟-丙氧乙烯与胺或醇的反应,表明含三氟化合物在创建具有在材料科学和药理学中潜在应用的各种化学结构方面的多功能性 (Furin、Pressman、Pokrovsky、Krysin 和 Chi,2000)。

脲酶抑制剂

- 合成了具有丁酰胺的新型吲哚基杂环氧二唑骨架,并显示出是脲酶的有效抑制剂。这些化合物在结构上与所讨论的化学物质相关,展示了含三氟化合物在药物化学中的潜在用途 (Nazir 等人,2018)。

炔烃氢芳基化

- 三氟乙醇介导的氟代炔烃与吲哚的氢芳基化被开发为合成二吲哚基甲烷和其他生物活性化合物的有效方法。这强调了含三氟化合物在合成方法中创建复杂分子中的作用 (Flury、Eppler、Schollmeyer、Laufer 和 Pillaiyar,2022)。

光谱研究

- 乙基 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟基丙基)氧基]-4,5-二氟苯基}丙酸盐酸盐,一种具有结构相似性的化合物,使用光谱和衍射技术进行了研究,突出了含三氟化合物在分析化学中的重要性 (Vogt、Williams、Johnson 和 Copley,2013)。

糖皮质激素受体调节剂

- 作为非甾体糖皮质激素受体调节剂的 6-氰基吲哚衍生物的不对称合成利用了含三氟化合物。该应用展示了此类化合物在开发治疗剂中的相关性 (Sumiyoshi、Tojo、Urabe 和 Tobe,2011)。

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific pathway and the nature of the interaction with the compound.

Result of Action

Given the range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include the pH of the environment, the presence of other compounds or substances, temperature, and more.

属性

IUPAC Name |

1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,9,13,18-20H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFTQPRZDVGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNCCC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326578 |

Source

|

| Record name | 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

692738-24-2 |

Source

|

| Record name | 1,1,1-trifluoro-4-[2-(1H-indol-3-yl)ethylamino]butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)

![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2378294.png)

![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)

![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)

![1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378306.png)

![(3-(dimethylamino)phenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378308.png)